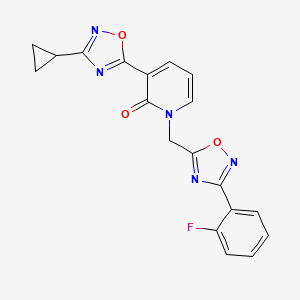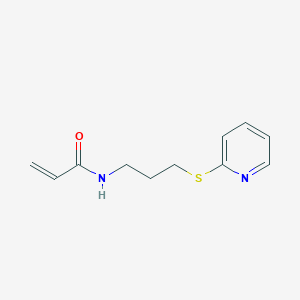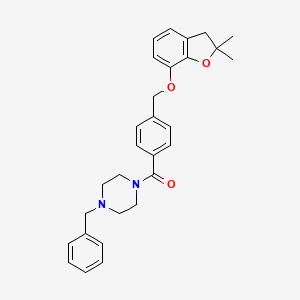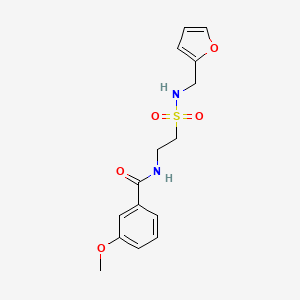![molecular formula C18H17N3O5S B2448207 N-((3-metil-4-oxo-3,4-dihidroftalazin-1-il)metil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida CAS No. 1396870-90-8](/img/structure/B2448207.png)
N-((3-metil-4-oxo-3,4-dihidroftalazin-1-il)metil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica del compuesto “N-((3-metil-4-oxo-3,4-dihidroftalazin-1-il)metil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida”:
Actividad Antitumoral
Este compuesto ha mostrado potencial en la investigación antitumoral. Su estructura sugiere que podría inhibir ciertas enzimas o vías críticas para la proliferación de células cancerosas. Los estudios han indicado que compuestos similares pueden inducir la apoptosis en las células cancerosas, convirtiéndolos en candidatos prometedores para la quimioterapia .
Propiedades Antivirales
La investigación sobre las aplicaciones antivirales de este compuesto ha revelado su potencial para inhibir la replicación viral. Compuestos con estructuras similares han sido efectivos contra virus como el VIH y la hepatitis, lo que sugiere que este compuesto podría convertirse en medicamentos antivirales .
Aplicaciones Antibacterianas
El grupo sulfonamida del compuesto es conocido por sus propiedades antibacterianas. Puede inhibir el crecimiento bacteriano interfiriendo con la síntesis de ácido fólico, que es esencial para la replicación del ADN bacteriano. Esto lo convierte en un candidato para desarrollar nuevos antibióticos .
Efectos Neuroprotectores
Los estudios han explorado los efectos neuroprotectores de los compuestos con estructuras similares. Han mostrado potencial para proteger las neuronas del estrés oxidativo y la apoptosis, que son comunes en enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Usos Antiinflamatorios
La estructura del compuesto sugiere que podría tener propiedades antiinflamatorias. La investigación ha demostrado que compuestos similares pueden inhibir la producción de citoquinas proinflamatorias, lo que los hace útiles para tratar enfermedades inflamatorias como la artritis .
Actividad Antioxidante
Compuestos con estructuras químicas similares han demostrado una actividad antioxidante significativa. Pueden neutralizar los radicales libres, reduciendo el estrés oxidativo y potencialmente previniendo diversas enfermedades, incluido el cáncer y las enfermedades cardiovasculares .
Inhibición Enzimática
Este compuesto puede actuar como un inhibidor enzimático, particularmente para las enzimas involucradas en las vías metabólicas. Inhibir estas enzimas puede ser crucial para tratar enfermedades como la diabetes y la obesidad, donde la regulación metabólica se ve afectada .
Sistemas de Administración de Fármacos
La estructura única de este compuesto lo convierte en un candidato para su uso en sistemas de administración de fármacos. Su capacidad para formar complejos estables con otras moléculas puede utilizarse para administrar fármacos de manera más eficaz a áreas específicas del cuerpo, mejorando la eficacia y reduciendo los efectos secundarios .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of phthalazinone scaffolds that are potent inhibitors ofpoly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
If it acts like other parp inhibitors, it would bind to parp and prevent it from repairing dna damage in cancer cells, leading to cell death .
Biochemical Pathways
The compound likely affects the DNA repair pathway due to its potential inhibition of PARP . This could lead to an accumulation of DNA damage in cells, particularly cancer cells that have other defects in DNA repair mechanisms. The downstream effect would be increased cell death.
Pharmacokinetics
The compound’s molecular weight is298.27 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
The result of the compound’s action, if it is indeed a PARP inhibitor, would be an increase in DNA damage in cells, leading to cell death . This could potentially be used therapeutically to kill cancer cells.
Propiedades
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-21-18(22)14-5-3-2-4-13(14)15(20-21)11-19-27(23,24)12-6-7-16-17(10-12)26-9-8-25-16/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGPYWXFCSTIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2448127.png)
![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea](/img/structure/B2448132.png)



![2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2448141.png)
![N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448142.png)
![Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2448143.png)


![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2448147.png)
